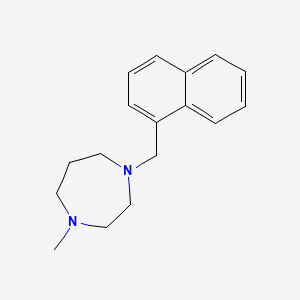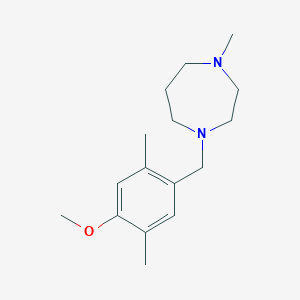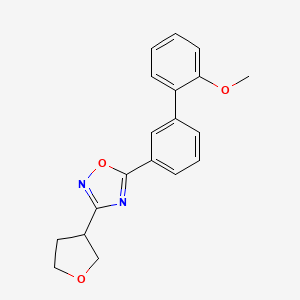![molecular formula C19H22N4O3 B5656248 2-ethyl-5-{[4-(phenoxyacetyl)-1-piperazinyl]carbonyl}pyrimidine](/img/structure/B5656248.png)
2-ethyl-5-{[4-(phenoxyacetyl)-1-piperazinyl]carbonyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-component reactions, offering a versatile approach to introducing various substituents onto the pyrimidine ring. An example of such methodology can be seen in the synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, which might share synthetic parallels with our compound of interest (Deshmukh et al., 2009). These processes often involve condensation reactions that could be adapted for the synthesis of 2-ethyl-5-{[4-(phenoxyacetyl)-1-piperazinyl]carbonyl}pyrimidine, highlighting the compound's complex and intricate synthetic route.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 2-ethyl-5-{[4-(phenoxyacetyl)-1-piperazinyl]carbonyl}pyrimidine, is characterized by its aromaticity and the presence of nitrogen atoms within the ring. This arrangement impacts the electronic properties and potential interactions of the molecule, such as hydrogen bonding and pi-pi interactions, which can be crucial for its reactivity and binding properties (Qi et al., 2008).
Chemical Reactions and Properties
Pyrimidine derivatives engage in various chemical reactions, reflecting their reactivity towards nucleophilic substitutions, electrophilic additions, and cycloadditions. The presence of functional groups, such as the piperazinyl carbonyl, introduces reactivity that can be exploited in synthetic chemistry to produce a wide range of compounds (Ishii et al., 1997).
properties
IUPAC Name |
1-[4-(2-ethylpyrimidine-5-carbonyl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-2-17-20-12-15(13-21-17)19(25)23-10-8-22(9-11-23)18(24)14-26-16-6-4-3-5-7-16/h3-7,12-13H,2,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMXUFOGXICKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-{[4-(phenoxyacetyl)-1-piperazinyl]carbonyl}pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[1-cyclohexyl-5-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5656173.png)



![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1-morpholin-4-ylcyclohexanecarboxamide](/img/structure/B5656199.png)
![1-methyl-4-({4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5656206.png)

![9-(4-methylquinolin-2-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5656220.png)
![N-{2-[1-(3-chloro-2-methylphenyl)-1H-1,2,4-triazol-5-yl]ethyl}-N-methylmethanesulfonamide](/img/structure/B5656234.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5656240.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5656253.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5656267.png)